molecular formula C16H17N7O3S B254743 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide

4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide

Numéro de catalogue B254743
Poids moléculaire: 387.4 g/mol
Clé InChI: XPNAZHOJXIFJQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been reported to improve insulin sensitivity and glucose tolerance in diabetic animal models. In addition, it has been shown to reduce body weight and improve lipid metabolism in obese animal models. Furthermore, this compound inhibitor has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

Mécanisme D'action

4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor works by inhibiting the activity of protein tyrosine phosphatase 1B (this compound), an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting this compound, this compound inhibitor enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism and reduced blood glucose levels. Additionally, this compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells by interfering with their signaling pathways.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, enhanced glucose uptake, reduced blood glucose levels, improved lipid metabolism, and anti-cancer activity. These effects make this compound inhibitor a potential therapeutic agent for various diseases, including diabetes, obesity, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor in lab experiments is its specificity towards this compound, which allows for targeted inhibition of its activity. Additionally, this compound inhibitor has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound inhibitor in lab experiments is its relatively high cost, which may limit its widespread use.

Orientations Futures

There are several future directions for the research and development of 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, further studies are needed to explore the molecular mechanisms underlying its anti-cancer activity and to identify potential drug targets for combination therapy. Furthermore, the development of more cost-effective synthesis methods for this compound inhibitor may improve its accessibility for lab experiments and drug development.

Méthodes De Synthèse

The synthesis of 4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide inhibitor involves several steps, including the reaction of 4-bromo-1,2,3-triazole with 6-chloronicotinic acid, followed by the reaction with pyrrolidine and sodium hydride. The resulting compound is then reacted with 4-(aminosulfonyl)benzohydrazide to obtain this compound inhibitor.

Propriétés

Formule moléculaire

C16H17N7O3S

Poids moléculaire

387.4 g/mol

Nom IUPAC

4-pyrrolidin-1-ylsulfonyl-N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzohydrazide

InChI

InChI=1S/C16H17N7O3S/c24-16(20-18-14-7-8-15-19-17-11-23(15)21-14)12-3-5-13(6-4-12)27(25,26)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,18,21)(H,20,24)

Clé InChI

XPNAZHOJXIFJQZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NN4C=NN=C4C=C3

SMILES canonique

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NN4C=NN=C4C=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.